6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one
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Description
The compound of interest, 6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one, is a derivative of the benzoxazinone family. Benzoxazinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. They are known for their roles in medicinal chemistry, particularly as nonsteroidal progesterone receptor antagonists, which can be orally active and display selectivity over other steroid receptors .
Synthesis Analysis
The synthesis of benzoxazinone derivatives typically involves the construction of the heterocyclic core followed by functionalization at various positions on the ring. For instance, novel 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones have been synthesized and tested for their activity as progesterone receptor antagonists . Additionally, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones has been reported, showcasing the versatility of the oxazinone scaffold in nucleoside analog synthesis . The synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions further demonstrates the reactivity of related heterocycles .
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a heterocyclic core that can influence the compound's biological activity. For example, the structural study of saturated pyrrolo[1,2-a][3,1]benzoxazin-1-ones revealed high energy barriers for the hindered rotation of bridgehead phenyl groups, which could affect the compound's pharmacokinetic properties . The molecular structure and substituent effects play a crucial role in determining the biological activity and selectivity of these compounds.
Chemical Reactions Analysis
Benzoxazinones can undergo various chemical reactions, including etherification, as demonstrated by the chemoselective transformation of benzyl alcohols into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine . The reactivity of the benzoxazinone core allows for the introduction of different functional groups, which can be strategically used to modulate the compound's biological activity and physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinones, such as solubility, stability, and lipophilicity, are influenced by the substituents on the heterocyclic core. For instance, hypolipidemic benzoxazinones with specific substituents at the 2- and 6-positions have been shown to alter plasma lipid levels, suggesting that these properties can be fine-tuned for desired therapeutic outcomes . The physical and chemical properties are critical for the compound's bioavailability and efficacy as a drug candidate.
Future Directions
Research in pharmacology and medicine is in various ways related with the synthesis of medicinally important new compounds. The structural basic skeleton of many drugs and compounds with biological activity contains heterocyclic rings with oxygen, nitrogen, and sulfur . This review motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .
properties
IUPAC Name |
6-(2-chloropropanoyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-7(14)12(16)9-4-5-11-10(6-9)15(3)13(17)8(2)18-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQKRKPDYCVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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